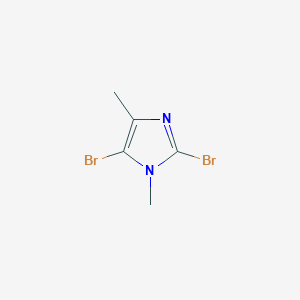

2,5-Dibromo-1,4-dimethyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1,4-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-4(6)9(2)5(7)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIOEMVCUQOFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428396 | |

| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-58-2 | |

| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole, a key building block in pharmaceutical and agrochemical research and development.[1] This document details the most common synthetic methodology, including a detailed experimental protocol, quantitative data, and visualization of the reaction pathway.

Introduction

This compound (CAS No. 850429-58-2) is a halogenated heterocyclic compound with significant potential in organic synthesis.[2] Its structure, featuring a substituted imidazole ring, is a privileged scaffold in medicinal chemistry. The presence of two bromine atoms at the 2 and 5 positions provides reactive sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[1] This versatility makes it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other bioactive compounds.[1] The methyl groups at the 1 and 4 positions enhance its stability and influence the electronic properties of the imidazole core.[1]

Synthesis Methodology

The primary and most direct method for the synthesis of this compound is the electrophilic bromination of 1,4-dimethyl-1H-imidazole. This reaction can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a common choice due to its ease of handling and selectivity compared to liquid bromine. The reaction proceeds via a stepwise substitution of the hydrogen atoms at the 2 and 5 positions of the imidazole ring.

Reaction Pathway

The synthesis involves the direct dibromination of the 1,4-dimethyl-1H-imidazole substrate. The imidazole ring is activated towards electrophilic substitution, and the bromine atoms are sequentially added at the 2 and 5 positions.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 1,4-Dimethyl-1H-imidazole | |

| Molecular Formula | C₅H₈N₂ | [3] |

| Molecular Weight | 96.13 g/mol | [3] |

| Brominating Agent | N-Bromosuccinimide (NBS) | |

| Molar Equivalents | 2.0 - 2.2 | |

| Product | This compound | |

| CAS Number | 850429-58-2 | [2][4] |

| Molecular Formula | C₅H₆Br₂N₂ | [2][4] |

| Molecular Weight | 253.92 g/mol | [2] |

| Reaction Conditions | ||

| Solvent | Acetonitrile or Dichloromethane | |

| Temperature | Room Temperature (approx. 20-25 °C) | |

| Reaction Time | 12 - 24 hours | |

| Theoretical Yield | Based on 1:1 stoichiometry with 2 eq. of NBS | |

| Appearance | White to light yellow solid | [1] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Equipment

-

1,4-Dimethyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethyl-1H-imidazole (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Brominating Agent: While stirring the solution at room temperature, slowly add N-Bromosuccinimide (2.1 eq.) portion-wise over a period of 30 minutes. An ice bath can be used to control any initial exotherm.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system to yield this compound as a white to light yellow solid.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Avoid inhalation of dust and vapors.

-

Dispose of chemical waste according to institutional guidelines.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work.

References

Spectroscopic and Synthetic Profile of 2,5-Dibromo-1,4-dimethyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No. 850429-58-2), a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this guide combines known physical properties with predicted spectroscopic data to offer a valuable resource for researchers.

Chemical and Physical Properties

This compound is a substituted imidazole featuring bromine atoms at the 2 and 5 positions and methyl groups at the 1 and 4 positions.[1] This substitution pattern imparts specific chemical reactivity, making it an excellent substrate for further functionalization, particularly through cross-coupling reactions.[2]

| Property | Value | Reference |

| CAS Number | 850429-58-2 | [1] |

| Molecular Formula | C₅H₆Br₂N₂ | [1] |

| Molecular Weight | 253.92 g/mol | [1] |

| Predicted Melting Point | 40-42 °C | |

| Predicted Boiling Point | 315.3 ± 34.0 °C | |

| Predicted Density | 2.06 ± 0.1 g/cm³ | |

| Predicted pKa | 2.45 ± 0.60 |

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely available in the public domain. However, computational prediction methods provide reliable estimates for the ¹H and ¹³C NMR spectra. These predictions are crucial for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show two distinct singlets corresponding to the two methyl groups. The chemical shifts are influenced by their positions on the imidazole ring and the presence of the bromine atoms.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 3.6 | Singlet | N-CH₃ (Methyl group at position 1) |

| ~ 2.2 | Singlet | C-CH₃ (Methyl group at position 4) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule. The carbon atoms directly attached to the bromine atoms will be significantly shifted downfield.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 140 | C4 (Carbon with methyl group) |

| ~ 125 | C5 (Carbon with bromine) |

| ~ 115 | C2 (Carbon with bromine) |

| ~ 35 | N-CH₃ (Methyl carbon at position 1) |

| ~ 15 | C-CH₃ (Methyl carbon at position 4) |

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak [M]⁺ would appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br).

| Ion | Predicted m/z |

| [M]⁺ (with ⁷⁹Br, ⁷⁹Br) | 251.89 |

| [M]⁺ (with ⁷⁹Br, ⁸¹Br) | 253.89 |

| [M]⁺ (with ⁸¹Br, ⁸¹Br) | 255.89 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations within the imidazole ring.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 3100-2900 | C-H stretching (methyl groups) |

| 1600-1450 | C=N and C=C stretching (imidazole ring) |

| 1450-1350 | C-H bending (methyl groups) |

| Below 800 | C-Br stretching |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the direct bromination of 1,4-dimethyl-1H-imidazole.

Materials:

-

1,4-dimethyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1,4-dimethyl-1H-imidazole in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to identify chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

-

Introduce a sample of the purified product into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using an FT-IR spectrometer, either as a thin film on a salt plate or as a KBr pellet.

-

Identify the characteristic absorption bands.

Workflow and Pathway Diagrams

The following diagrams illustrate the proposed synthetic workflow and the logical relationship for the characterization of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Workflow for the spectroscopic characterization of the synthesized product.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No: 850429-58-2). This highly functionalized heterocyclic compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its strategic di-bromination at positions 2 and 5, combined with methylation at the 1 and 4 positions, imparts unique reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its physicochemical properties, synthesis, and key reactions, with a focus on its application in palladium-catalyzed cross-coupling reactions. While specific biological signaling pathways for this compound are not extensively documented in current literature, its potential as a modulator of enzymatic activity and its role as a scaffold for kinase inhibitors are discussed.

Chemical Properties

This compound is a white to light yellow solid.[1] Its core structure consists of a five-membered imidazole ring, a privileged scaffold in medicinal chemistry.[1][2] The presence of two bromine atoms provides highly reactive sites for further functionalization.[1]

Physicochemical Data

Quantitative data for the physical and chemical properties of this compound are summarized in the table below. Data for the closely related compound, 2,5-Dibromo-1-methyl-1H-imidazole, is included for comparative purposes.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 850429-58-2 | [2][3][4] |

| Molecular Formula | C₅H₆Br₂N₂ | [2][4] |

| Molecular Weight | 253.92 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥95% - 98% (as commercially available) | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in various organic solvents | [2] |

| Melting Point of 2,5-Dibromo-1-methyl-1H-imidazole (for comparison) | 76-82 °C | N/A |

Synthesis

The primary synthetic route to this compound involves the direct bromination of 1,4-dimethylimidazole.[2]

Experimental Protocol: Bromination of 1,4-dimethylimidazole (General Procedure)

Materials:

-

1,4-dimethylimidazole

-

N-bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1,4-dimethylimidazole in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of N-bromosuccinimide (approximately 2.2 equivalents) in the same solvent to the cooled solution of 1,4-dimethylimidazole. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, reacting the dibromoimidazole with a primary or secondary amine. [1]

This general protocol can be adapted for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Primary or secondary amine (1.1 to 2.1 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (typically 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, dppf) (typically 2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 to 2.5 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base.

-

Add this compound and the anhydrous solvent.

-

Add the amine to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amino-imidazole derivative. [5][6] dot

Caption: Key components of the Buchwald-Hartwig amination reaction.

Biological and Pharmaceutical Relevance

While there is no scientific literature available on a specific mechanism of action for this compound, the imidazole scaffold is a well-established pharmacophore with a broad range of biological activities. [2]Imidazole-containing compounds are known to interact with various enzymes and receptors. [7] This particular compound, with its di-bromo functionality, is an invaluable intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs. [1]The strategic placement of the bromine atoms allows for the efficient exploration of structure-activity relationships (SAR) in drug discovery campaigns. [1]It has been noted that this compound may interact with biomolecules, potentially acting as an enzyme inhibitor or modulator in specific biochemical pathways. [2]However, further research is required to elucidate any specific biological targets or signaling pathways.

Given the absence of specific signaling pathway data for this compound, the following diagram illustrates its logical role as a key building block in the synthesis of biologically active molecules, particularly kinase inhibitors.

dot

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [2]For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed and highly versatile chemical intermediate. Its robust reactivity in palladium-catalyzed cross-coupling reactions makes it an essential tool for the synthesis of a wide array of functionalized imidazole derivatives. While its direct biological activity is yet to be fully characterized, its role as a key building block in the development of potential pharmaceuticals, particularly kinase inhibitors, underscores its importance for researchers and scientists in the field of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in synthetic and medicinal chemistry endeavors.

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Buy this compound | 850429-58-2 [smolecule.com]

- 3. This compound | CAS 850429-58-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS 850429-58-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and potential applications of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS 850429-58-2), a versatile building block in synthetic and medicinal chemistry.

Core Chemical Properties

This compound is a halogenated heterocyclic compound.[1] Its structure, characterized by a substituted imidazole ring, makes it a valuable intermediate in the synthesis of more complex molecules. The presence of two bromine atoms provides reactive sites for various cross-coupling reactions, enabling the introduction of diverse functional groups.[2][3]

| Property | Value | Source |

| CAS Number | 850429-58-2 | [1] |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₅H₆Br₂N₂ | [1] |

| Molecular Weight | 253.92 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Purity | Typically >97% | [2] |

| SMILES | CN1C(=N/C(=C1/Br)C)\Br | [1] |

| InChI | InChI=1S/C5H6Br2N2/c1-3-4(6)9(2)5(7)8-3/h1-2H3 | [1] |

Key Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research:

-

Medicinal Chemistry: As a substituted imidazole, this compound belongs to a class of molecules known for a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][4][5] The dibrominated nature of this specific imidazole allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs.[2]

-

Organic Synthesis: The two bromine atoms serve as versatile handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This enables the efficient construction of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex organic molecules.[3]

-

Agrochemical Research: Similar to its applications in pharmaceuticals, this compound can be used as a starting material for the development of new pesticides and herbicides.[6]

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. When sourcing this chemical, it is crucial to consider purity and available analytical data.

| Supplier | Purity | Notes |

| Unibrom Corp | ≥98% | Offers the product as a key building block for pharmaceutical and agrochemical R&D.[2] |

| P&S Chemicals | Not specified | Provides the compound and its basic chemical information. |

| Santa Cruz Biotechnology | Not specified | Lists the compound for proteomics research applications. |

| Smolecule | Not specified | Indicates the product is in stock and intended for research purposes. |

| Novachemistry | >97% | Provides the compound with a specified purity level. |

| Atomax Chemicals Co., Ltd. | Not specified | Lists the compound among its available chemical products. |

| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Not specified | Lists the compound in their chemical catalog. |

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following is a representative experimental protocol for the reaction of this compound with an arylboronic acid. This protocol is based on general procedures for similar reactions and should be optimized for specific substrates and desired outcomes.[7][8]

Materials:

-

This compound

-

Arylboronic acid (1.1 to 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 to 0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 to 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and water (if applicable). Continue to purge the mixture with the inert gas for another 10 minutes. Finally, add the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Potential Signaling Pathways and Biological Activity

While no specific biological studies on this compound have been published, the broader class of substituted imidazoles is known to interact with various biological targets. This suggests that derivatives of this compound could potentially modulate key signaling pathways involved in inflammation, cancer, and infectious diseases. For instance, some imidazole derivatives have been shown to inhibit enzymes like kinases, which are crucial components of many signaling cascades.

The diagram below illustrates a hypothetical signaling pathway that could be a target for novel drugs derived from this imidazole scaffold, based on the known activities of similar compounds.[6][9]

This guide provides a foundational understanding of this compound for researchers and drug development professionals. Its versatility as a synthetic intermediate, coupled with the known biological potential of the imidazole scaffold, makes it a compound of significant interest for future research and development endeavors.

References

- 1. scialert.net [scialert.net]

- 2. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. Buy this compound | 850429-58-2 [smolecule.com]

- 4. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dibromo-1,4-dimethyl-1H-imidazole: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No. 850429-58-2) is a substituted imidazole, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The presence of two bromine atoms at the 2 and 5 positions of the imidazole ring makes it an excellent substrate for functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] The methyl groups at the 1 and 4 positions contribute to the molecule's stability and influence its electronic properties.[2] This guide serves to provide a detailed summary of its molecular characteristics and a practical framework for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a five-membered imidazole ring with bromine substituents at positions 2 and 5, and methyl groups at the N-1 and C-4 positions.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 850429-58-2 |

| Molecular Formula | C₅H₆Br₂N₂ |

| Molecular Weight | 253.92 g/mol [1] |

| Appearance | White to light yellow solid[2] |

| Purity | ≥98% (commercial availability)[2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route involves the direct bromination of 1,4-dimethyl-1H-imidazole.

Proposed Experimental Protocol: Bromination of 1,4-dimethyl-1H-imidazole

-

Reaction Setup: To a solution of 1,4-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane), N-bromosuccinimide (NBS) (2.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Molecular Characterization

The characterization of this compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity. While specific experimental data is not available, the following sections outline the expected results based on the analysis of analogous compounds.

The general workflow for the characterization of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of organic molecules. Although experimental spectra for this compound are not published, predicted chemical shifts can be estimated.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| N-CH₃ | ~3.6 - 3.8 | Singlet |

| C-CH₃ | ~2.2 - 2.4 | Singlet |

| ¹³C NMR | ||

| C2 | ~120 - 125 | - |

| C4 | ~135 - 140 | - |

| C5 | ~115 - 120 | - |

| N-CH₃ | ~33 - 36 | - |

| C-CH₃ | ~12 - 15 | - |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to the molecular weight of 253.92 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for [M], [M+2], and [M+4] peaks) would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100-3000 | C-H | Aromatic C-H stretch |

| 2950-2850 | C-H | Aliphatic C-H stretch (methyl) |

| 1600-1450 | C=C, C=N | Imidazole ring stretching |

| 1450-1350 | C-H | Methyl bending |

| 700-500 | C-Br | Carbon-bromine stretch |

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). Hypothetical bond lengths can be approximated based on typical values for similar structures.[1]

Predicted Crystallographic Parameters:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic (common for imidazoles) |

| Space Group | P2₁/c or similar |

| N-C (imidazole) | ~1.35 Å |

| C-C (imidazole) | ~1.38 Å |

| C-Br | ~1.85 Å |

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The two bromine atoms serve as reactive handles for introducing a variety of substituents through cross-coupling reactions, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[2] Its scaffold is found in molecules targeting a range of biological targets, including kinases.

Conclusion

This compound is a key synthetic building block with significant potential in the development of novel pharmaceuticals and materials. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation of its known properties and predicted spectroscopic and structural data based on sound chemical principles and analogous compounds. The outlined synthetic and characterization protocols offer a practical starting point for researchers working with this versatile molecule. Further experimental investigation is warranted to fully elucidate its properties and expand its applications.

References

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Imidazoles

For decades, the imidazole ring, a seemingly simple five-membered heterocycle, has served as a versatile scaffold for the development of groundbreaking therapeutics. From curbing the discomfort of acid reflux to combating life-threatening fungal infections, substituted imidazoles have left an indelible mark on modern medicine. This technical guide delves into the discovery and history of these remarkable compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their evolution, mechanisms of action, and the experimental foundations upon which their success was built.

The story of substituted imidazoles begins with the elucidation of the structure of histamine, an endogenous amine that plays a pivotal role in allergic reactions and gastric acid secretion. The imidazole core of histamine became a focal point for medicinal chemists seeking to modulate its physiological effects. This exploration led to the dawn of a new era in pharmacology, characterized by the rational design of drugs targeting specific cellular receptors and enzymes.

A Tale of Three Targets: Key Classes of Substituted Imidazole Drugs

The therapeutic impact of substituted imidazoles can be largely attributed to their successful application in three major drug classes: Histamine H₂-receptor antagonists, proton pump inhibitors (PPIs), and antifungal agents.

The Dawn of Acid Control: Histamine H₂-Receptor Antagonists

The discovery of histamine H₂-receptor antagonists revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Prior to their introduction, treatment options were limited and often ineffective. Sir James Black's pioneering work in the 1970s, which led to the development of cimetidine , was a landmark achievement in rational drug design. By modifying the histamine structure, his team created a molecule that could competitively block the H₂ receptor on gastric parietal cells, thereby inhibiting acid secretion.[1][2] This discovery not only provided a highly effective treatment for acid-related disorders but also validated the concept of receptor-specific drug targeting.

A Deeper Level of Suppression: Proton Pump Inhibitors (PPIs)

Building on the success of H₂ antagonists, researchers sought even more profound and long-lasting suppression of gastric acid. This quest led to the development of proton pump inhibitors (PPIs). Unlike H₂ antagonists, which block a signaling pathway, PPIs directly inhibit the final step in acid secretion: the H⁺/K⁺-ATPase, or proton pump.[3] Omeprazole , the first-in-class PPI, was introduced in the 1980s and offered superior efficacy in acid suppression.[3][4][5] The benzimidazole core of omeprazole is a key structural feature that, upon activation in the acidic environment of the parietal cell, covalently binds to and irreversibly inhibits the proton pump.[6]

Combating Fungal Foes: Imidazole Antifungal Agents

The 1970s also saw the emergence of substituted imidazoles as powerful antifungal agents. Compounds like ketoconazole demonstrated broad-spectrum activity against a range of pathogenic fungi.[7] Their mechanism of action involves the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][9] By disrupting ergosterol production, these drugs compromise the integrity of the fungal cell membrane, leading to cell death.[8][10]

A Timeline of Discovery and Development

| Year | Key Event | Significance |

| 1858 | Heinrich Debus first synthesizes imidazole.[11] | Foundational discovery of the core heterocyclic structure. |

| 1972 | Sir James Black and his team synthesize burimamide, the first H₂-receptor antagonist. | Proof-of-concept for H₂-receptor blockade. |

| 1976 | Cimetidine (Tagamet®) is launched as the first clinically successful H₂-receptor antagonist.[2] | Revolutionized the treatment of peptic ulcers. |

| 1979 | The discovery of omeprazole is reported.[3] | Paved the way for a new class of highly effective acid suppressants. |

| 1981 | Ketoconazole is introduced as a broad-spectrum oral antifungal agent. | Provided a new and effective treatment for systemic fungal infections. |

| 1983 | Ranitidine (Zantac®) is launched, offering an improved side-effect profile over cimetidine.[1] | Expanded the therapeutic options for acid-related disorders. |

| 1986 | Famotidine (Pepcid®) is introduced.[1] | Further diversification of the H₂-receptor antagonist market. |

| 1988 | Omeprazole (Prilosec®) is launched, becoming the first proton pump inhibitor.[3] | Set a new standard for the treatment of severe acid-related conditions. |

Quantitative Data on Key Substituted Imidazoles

The following tables summarize key quantitative data for representative compounds from each major class of substituted imidazole drugs, providing a basis for comparison of their pharmacological properties.

Table 1: Physicochemical and Pharmacokinetic Properties of Proton Pump Inhibitors

| Drug | pKa1 (Pyridine) | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) |

| Omeprazole | 4.06 | ~35-60 | 95 | 0.5 - 1 |

| Lansoprazole | 3.83 | ~80 | 97 | 1.3 - 1.7 |

| Pantoprazole | 3.83 | ~77 | 98 | 1 - 1.9 |

| Rabeprazole | 4.53 | ~52 | 96.3 | 1 - 2 |

Data compiled from multiple sources.[12][13]

Table 2: In Vitro Potency of Histamine H₂-Receptor Antagonists

| Drug | IC₅₀ (nM) |

| Cimetidine | 140 - 781 |

| Ranitidine | 42 - 120 |

| Famotidine | 9 - 30 |

IC₅₀ values represent the concentration required to inhibit 50% of the histamine-stimulated response in vitro. Data compiled from multiple sources.[14][15]

Table 3: Pharmacokinetic Properties of Selected Imidazole Antifungal Agents

| Drug | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) |

| Ketoconazole | Variable (pH-dependent) | >99 | 8 |

| Miconazole | <1 (Topical/IV use) | >90 | 20-24 |

| Clotrimazole | Negligible (Topical use) | >90 | 3.5-5 |

Data compiled from multiple sources.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of substituted imidazoles is rooted in their ability to precisely interact with and modulate the function of specific biological targets. The following diagrams, rendered in DOT language, illustrate the key signaling pathways and mechanisms of action for the major classes of these drugs.

Detailed Experimental Protocols

A cornerstone of drug discovery is the ability to replicate and build upon previous findings. This section provides detailed methodologies for key experiments cited in the development and evaluation of substituted imidazoles.

Synthesis of Omeprazole

The synthesis of omeprazole is a multi-step process that culminates in the formation of the active sulfoxide. A common and effective method involves the coupling of a substituted pyridine with a benzimidazole core, followed by a controlled oxidation.

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

-

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours to allow for complete precipitation.

-

Collect the precipitated white solid by suction filtration.

-

Dry the solid to obtain the thioether intermediate.[10]

-

Protocol 2: Oxidation to Omeprazole

-

Materials:

-

Sulfide intermediate from Protocol 1

-

m-Chloroperbenzoic acid (m-CPBA)

-

Chloroform

-

-

Procedure:

-

Dissolve the sulfide intermediate (e.g., 2 mmol) in chloroform (35 mL) and cool the solution in an ice bath.

-

In a separate flask, dissolve m-CPBA (e.g., 2 mmol) in chloroform (20 mL).

-

Add the m-CPBA solution dropwise to the ice-cooled solution of the sulfide intermediate.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Wash the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield crude omeprazole.

-

The crude product can be further purified by recrystallization or column chromatography.[16]

-

In Vitro Assay for Proton Pump Inhibitor Activity

The inhibitory activity of PPIs on the H⁺/K⁺-ATPase is a critical determinant of their efficacy. This in vitro assay quantifies this inhibition by measuring the hydrolysis of ATP.

-

Principle: The H⁺/K⁺-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi released is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in Pi formation in its presence.

-

Materials:

-

H⁺/K⁺-ATPase enriched microsomes (from hog gastric mucosa)

-

Test compound (e.g., omeprazole)

-

ATP

-

Potassium chloride (KCl)

-

Buffer solution (e.g., Tris-HCl)

-

Malachite Green reagent (for phosphate detection)

-

-

Procedure:

-

Pre-incubate the H⁺/K⁺-ATPase enriched microsomes with various concentrations of the test compound for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a mixture of ATP and KCl.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at approximately 620-650 nm to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[8]

-

In Vitro Assay for Ergosterol Synthesis Inhibition

This assay is used to evaluate the ability of antifungal compounds to inhibit the synthesis of ergosterol in fungal cells.

-

Principle: Fungal cells are cultured in the presence of the test compound and a radiolabeled precursor of ergosterol (e.g., [¹⁴C]-acetate). The lipids are then extracted, and the amount of radiolabeled ergosterol is quantified to determine the extent of inhibition.

-

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Test compound (e.g., ketoconazole)

-

Culture medium

-

[¹⁴C]-acetate

-

Reagents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plate

-

TLC developing solvent

-

Scintillation counter or phosphorimager

-

-

Procedure:

-

Inoculate the fungal culture into a fresh medium containing various concentrations of the test compound.

-

Add [¹⁴C]-acetate to the cultures and incubate for a specified period to allow for sterol synthesis.

-

Harvest the fungal cells and extract the non-saponifiable lipids.

-

Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate the different sterols.

-

Visualize and quantify the amount of radiolabeled ergosterol using a scintillation counter or phosphorimager.

-

Calculate the percentage of ergosterol synthesis inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Conclusion and Future Directions

The journey of substituted imidazoles, from their initial synthesis to their current status as indispensable therapeutic agents, is a testament to the power of medicinal chemistry and rational drug design. The imidazole scaffold has proven to be a remarkably versatile platform, giving rise to drugs that have profoundly improved the quality of life for millions worldwide.

The future of substituted imidazole research remains bright. Ongoing efforts are focused on developing next-generation compounds with improved pharmacokinetic profiles, enhanced target selectivity, and novel mechanisms of action. The exploration of new therapeutic areas for imidazole-based drugs, including oncology and neurodegenerative diseases, is also an active area of investigation. As our understanding of the molecular basis of disease continues to grow, the humble imidazole ring is poised to remain a central player in the ongoing quest for new and better medicines.

References

- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. ajbsr.net [ajbsr.net]

- 5. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 8. benchchem.com [benchchem.com]

- 9. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ijsrtjournal.com [ijsrtjournal.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Histamine H2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 15. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, a thorough understanding of the physical properties of novel chemical entities is fundamental. This guide provides a detailed overview of the known physical characteristics of this compound (CAS No. 850429-58-2), a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science research.

Core Physical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and biological availability. This section details the available data for this compound.

Melting Point

The melting point of a solid is a crucial indicator of its purity. For this compound, the reported melting point is in the range of 40-42 °C[1]. This relatively low melting point suggests that the compound is a solid at room temperature.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its molecular structure, which features a polar imidazole ring and non-polar bromine and methyl substituents, a qualitative solubility profile can be inferred. The presence of bromine atoms may enhance its solubility in various solvents[2]. For a related compound, 5-bromo-1,4-dimethyl-1H-imidazole, solubility has been noted in organic solvents such as ethanol, methanol, and dichloromethane, with insolubility in water. It is likely that this compound exhibits similar solubility characteristics.

Table 1: Summary of Physical Properties

| Property | Value |

| CAS Number | 850429-58-2 |

| Molecular Formula | C₅H₆Br₂N₂ |

| Appearance | White to light yellow solid |

| Melting Point | 40-42 °C[1] |

| Solubility (Qualitative) | Expected to be soluble in polar organic solvents; low solubility in water. |

Experimental Protocols for Physical Property Determination

The following sections describe standardized methodologies for the experimental determination of the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle (if the sample is not already a fine powder)

Procedure:

-

Sample Preparation: A small amount of the compound is finely crushed into a powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination (Qualitative and Semi-Quantitative)

A standard method for determining the solubility of a compound involves visual inspection of its dissolution in a known volume of solvent.

Objective: To determine the solubility of the compound in various solvents at a specific temperature.

Apparatus and Materials:

-

Vials or test tubes with closures

-

Analytical balance

-

Volumetric flasks and pipettes

-

A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

-

Vortex mixer

-

Water bath or incubator for temperature control

Procedure:

-

Sample Preparation: A known mass of the compound (e.g., 10 mg) is weighed and placed into a vial.

-

Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Dissolution: The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Visual Inspection: The vial is visually inspected against a contrasting background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

-

Semi-Quantitative Analysis (if soluble): If the compound dissolves, additional solute can be added in known increments until saturation is reached (i.e., solid material remains undissolved after agitation).

-

Semi-Quantitative Analysis (if insoluble): If the compound does not dissolve, the experiment is repeated with a larger volume of solvent or a smaller mass of the solute to determine the approximate solubility limit.

-

Data Reporting: Solubility is often reported in qualitative terms (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL, <1 mg/mL).

Logical Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the characterization of the physical properties of a new chemical entity.

Caption: Workflow for Determining Physical Properties.

This guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. The experimental protocols outlined offer a standardized approach to further and more detailed characterization.

References

Stability and storage conditions for 2,5-Dibromo-1,4-dimethyl-1H-imidazole

An In-depth Technical Guide on the Stability and Storage of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and purity over time.[1] The methyl groups at the 1 and 4 positions are thought to enhance the compound's overall stability.[1] This guide provides a comprehensive overview of the available stability data, recommended storage conditions, and detailed experimental protocols for the stability assessment of this compound.

Stability and Storage Conditions

This compound is a white to light yellow solid that is considered to be relatively stable under standard laboratory conditions.[1] However, like many halogenated organic compounds, its long-term stability can be influenced by environmental factors such as temperature, humidity, and light. Adherence to proper storage and handling protocols is crucial to maintain its purity, which is typically supplied at ≥95% or ≥98%.[1]

Recommended Storage

To ensure the longevity and stability of this compound, the following storage conditions are recommended based on general safety data sheets for similar imidazole compounds:

-

Temperature: Store in a cool place.[2] Refrigeration (2-8°C) is advisable for long-term storage.

-

Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[2] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial, especially after the container has been opened.

-

Light: Protect from light. Amber glass vials or storage in a dark cabinet is recommended to prevent potential photodegradation.

-

Moisture: The compound should be protected from moisture. Storage in a desiccator may be appropriate, particularly in humid environments.

Incompatible Materials

To prevent degradation or unwanted reactions, avoid storing this compound with strong oxidizing agents.

Data Presentation: Stability and Storage Summary

| Parameter | Recommendation | Rationale |

| Appearance | White to light yellow solid | The typical appearance of the pure compound.[1] A significant change in color may indicate degradation. |

| Purity | ≥95% or ≥98% (as supplied) | High purity is essential for its use as a building block in synthesis.[1] Purity should be periodically verified for long-term storage. |

| Storage Temperature | Cool place; long-term at 2-8°C | Minimizes the rate of potential thermal degradation. |

| Storage Atmosphere | Tightly sealed container in a dry, well-ventilated area.[2] Consider inert gas for opened containers. | Prevents oxidation and hydrolysis.[2] |

| Light Exposure | Protect from light (e.g., amber vial, dark cabinet) | Halogenated imidazoles can be susceptible to photodegradation.[3] |

| Moisture | Store in a dry environment; consider a desiccator. | Prevents potential hydrolysis. |

| Incompatible Materials | Strong oxidizing agents | To avoid potential hazardous reactions and degradation of the compound. |

| Recommended Retest Period | 1-3 years (unopened, under ideal conditions) | General guidance for stable solid chemical reagents.[2] The actual shelf life should be determined by stability studies. |

Experimental Protocols

The following experimental protocols are based on the International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines for stability testing of active pharmaceutical ingredients.[4][5] These can be adapted to assess the stability of this compound.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8]

-

Objective: To generate degradation products to develop and validate a stability-indicating analytical method.

-

Procedure: Expose the compound (in solid state and in solution) to conditions more severe than accelerated stability testing. A target degradation of 5-20% is generally desired to ensure that the analytical method can detect and quantify the degradation products without completely degrading the main compound.[9]

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24-48 hours. The imidazole moiety may be susceptible to base-mediated autoxidation.[3]

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24-48 hours. The imidazole ring can be susceptible to oxidation.[3]

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Long-Term and Accelerated Stability Testing

These studies are designed to predict the shelf life of the compound under defined storage conditions.[11]

-

Objective: To establish a re-test period or shelf life for the compound under recommended storage conditions.

-

Procedure:

-

Package the compound in a container closure system that simulates the proposed packaging for storage and distribution.[5]

-

Store the samples under the following conditions:

-

If a "significant change" (defined as failure to meet the specification) occurs during accelerated testing, an intermediate condition of 30°C ± 2°C / 65% RH ± 5% RH should be tested.[5][13]

-

-

Testing Frequency:

-

Analysis: At each time point, the samples should be analyzed for appearance, purity (assay), and degradation products using a validated stability-indicating method.

Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the purity and stability assessment of imidazole derivatives.[10][14][15][16][17]

-

Column: A C18 or C8 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic solvent (e.g., acetonitrile or methanol).[14][16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the imidazole core shows significant absorbance (e.g., 254 nm or as determined by UV scan).

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Mandatory Visualization

The following diagrams illustrate key workflows related to the stability and handling of this compound.

Caption: Workflow for Stability Testing of this compound.

Caption: Logical Flow for Handling and Storage of this compound.

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]

- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biomedres.us [biomedres.us]

- 8. ajrconline.org [ajrconline.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. humiditycontrol.com [humiditycontrol.com]

- 12. database.ich.org [database.ich.org]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Regioselectivity in the Bromination of 1,4-Dimethylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity observed in the bromination of 1,4-dimethylimidazole, a key heterocyclic scaffold in medicinal chemistry. Understanding the factors that govern the position of bromination on the imidazole ring is crucial for the efficient synthesis of targeted intermediates for drug discovery and development. This document summarizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction: The Importance of Brominated 1,4-Dimethylimidazoles

1,4-Dimethylimidazole is an electron-rich heterocyclic compound. The bromine atom serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to build molecular complexity. Specifically, 5-bromo-1,4-dimethylimidazole and 2,5-dibromo-1,4-dimethylimidazole are valuable building blocks in the synthesis of various biologically active molecules. The strategic placement of the methyl groups at the 1- and 4-positions influences the electronic properties and steric environment of the imidazole core, thereby directing the regiochemical outcome of electrophilic substitution reactions like bromination.

Regioselectivity in the Bromination of 1,4-Dimethylimidazole: An Overview

The bromination of 1,4-dimethylimidazole can theoretically yield three products: 2-bromo-1,4-dimethylimidazole, 5-bromo-1,4-dimethylimidazole, and 2,5-dibromo-1,4-dimethylimidazole. The regioselectivity of this reaction is influenced by several factors, including the nature of the brominating agent, the reaction solvent, temperature, and stoichiometry.

The imidazole ring is activated towards electrophilic attack. The lone pair of electrons on the N1 nitrogen atom participates in the aromatic system, increasing the electron density at the C2, C4, and C5 positions. The methyl group at the C4 position is an electron-donating group, further activating the ring. Based on the electronic effects, the C5 position is generally the most electron-rich and sterically accessible, making it the most favorable site for electrophilic attack. The C2 position is also activated but is electronically less favored than C5.

Quantitative Data on Bromination Reactions

The following tables summarize the available quantitative data for the bromination of 1,4-dimethylimidazole under various conditions.

Table 1: Monobromination of 1,4-Dimethylimidazole

| Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) (slight excess) | Not specified | 15 | 5-bromo-1,4-dimethylimidazole | High | [1] |

Table 2: Dibromination of 1,4-Dimethylimidazole

| Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Information not available in search results | 2,5-dibromo-1,4-dimethylimidazole | [2][3] |

Note: Specific yield and detailed reaction conditions for the dibromination were not explicitly found in the provided search results, although the existence and utility of the 2,5-dibromo product are mentioned.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of brominated 1,4-dimethylimidazoles.

Synthesis of 5-bromo-1,4-dimethylimidazole via Electrophilic Bromination

This protocol is based on the general principle of selective monobromination at the most activated position.

Materials:

-

1,4-Dimethylimidazole

-

N-Bromosuccinimide (NBS)

-

Suitable solvent (e.g., Acetonitrile, Dichloromethane)

Procedure:

-

Dissolve 1,4-dimethylimidazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 15°C in an ice-water bath.

-

Add a slight excess (e.g., 1.05 equivalents) of N-bromosuccinimide portion-wise to the stirred solution, maintaining the temperature at 15°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-1,4-dimethylimidazole.[1]

Synthesis of 2,5-dibromo-1,4-dimethylimidazole

While a specific protocol for the direct dibromination of 1,4-dimethylimidazole was not detailed in the search results, a general approach would involve using a larger excess of the brominating agent and potentially more forcing conditions.

Materials:

-

1,4-Dimethylimidazole

-

Brominating agent (e.g., N-Bromosuccinimide or Bromine)

-

Suitable solvent (e.g., Acetic Acid, Dichloromethane)

Procedure (Hypothetical):

-

Dissolve 1,4-dimethylimidazole in the chosen solvent.

-

Add at least two equivalents of the brominating agent (e.g., 2.1 equivalents of NBS) to the solution. The addition might be done at room temperature or with gentle heating, depending on the reactivity.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up the reaction as described in the monobromination protocol, including quenching, extraction, and drying.

-

Purify the product by column chromatography or recrystallization to isolate 2,5-dibromo-1,4-dimethylimidazole.

Mechanistic Considerations and Signaling Pathways

The bromination of 1,4-dimethylimidazole proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.

References

- 1. youtube.com [youtube.com]

- 2. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

Green Chemistry in Action: A Technical Guide to the Synthesis of Dibromo-dimethyl-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated imidazole scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Specifically, dibromo-dimethyl-imidazoles serve as versatile building blocks in medicinal chemistry. This technical guide provides an in-depth overview of a scalable synthetic route to 4,5-dibromo-1,2-dimethyl-1H-imidazole and explores emerging green chemistry approaches that promise to enhance the sustainability of this critical process.

Overview of the Synthetic Pathway

The most common and scalable route to mono-brominated 1,2-dimethyl-imidazole commences with a dibromination step, followed by a selective reductive debromination. This two-step process circumvents challenges associated with direct mono-bromination, such as the formation of regioisomers.[1][2]

Caption: Overall workflow for the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole.

Experimental Protocols

Scalable Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

This protocol is adapted from a reported cost-effective and scalable method.[1]

Materials:

-

1,2-dimethyl-1H-imidazole (1 equiv)

-

N-Bromosuccinimide (NBS) (2.5 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

In a suitable reactor, dissolve 1,2-dimethyl-1H-imidazole (1 equiv) in DMF.

-

Cool the solution to 0 °C.

-

Slowly add N-Bromosuccinimide (2.5 equiv) to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole.

Proposed Green Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

This proposed protocol incorporates green chemistry principles by replacing NBS and DMF with a bromide-bromate system in an aqueous medium and utilizing ultrasound irradiation to potentially reduce reaction times and energy consumption.[3][4]

Materials:

-

1,2-dimethyl-1H-imidazole (1 equiv)

-

Sodium bromide (NaBr)

-

Sodium bromate (NaBrO₃)

-

Aqueous acidic medium (e.g., dilute HCl)

-

Ultrasound bath/probe

Procedure:

-

In a vessel suitable for sonication, suspend 1,2-dimethyl-1H-imidazole (1 equiv) in an aqueous acidic solution.

-

Add the bromide-bromate salt mixture (proportions may require optimization, starting from a 2:1 molar ratio of NaBr to NaBrO₃).

-

Immerse the vessel in an ultrasound bath and sonicate at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress. The in-situ generation of the brominating species is expected to be enhanced by sonication.

-

Upon completion, neutralize the reaction mixture.

-

Extract the product with a greener solvent (e.g., ethyl acetate or 2-methyltetrahydrofuran).

-

Wash the organic layer, dry, and concentrate to yield the product.

Data Presentation: Optimization of the Dibromination Reaction

The following table summarizes the optimization data for the dibromination of 1,2-dimethyl-1H-imidazole with NBS.[1][5]

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | MeCN | 2 | 40 |

| 2 | MeCN | 4 | 45 |

| 3 | MeCN | 12 | 50 |